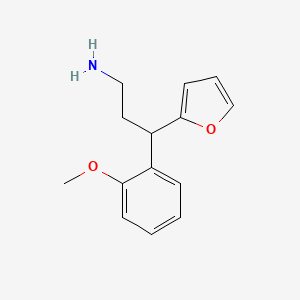

3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine

Description

Properties

IUPAC Name |

3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-16-13-6-3-2-5-11(13)12(8-9-15)14-7-4-10-17-14/h2-7,10,12H,8-9,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDIXAAZRDFVIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CCN)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-methoxybenzene and an appropriate alkyl halide.

Formation of the Propan-1-amine Backbone: The final step involves the reductive amination of the intermediate compound with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

High-pressure reactors: to increase reaction rates.

Continuous flow systems: to enhance yield and purity.

Automated synthesis: to ensure reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

Oxidation: Furanones and carboxylic acids.

Reduction: Amines and alcohols.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It could influence signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to various cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substitutions

3-(2-Methoxyphenyl)propan-1-amine (C₁₀H₁₅NO)

- Structure : Lacks the furan ring but retains the 2-methoxyphenyl group.

- Applications: Serves as a precursor in visible light-mediated Smiles rearrangements, forming tetrahydroquinolines via cyclization .

- Collision Cross-Section : Structural data (InChIKey:

BRVUZJVOHZQUSX-UHFFFAOYSA-N) and spectral properties are well-documented .

2-(3-Methylthiophen-2-yl)propan-1-amine (C₈H₁₃NS)

- Structure : Replaces furan with a 3-methylthiophene ring.

- Properties : Lower molecular weight (155.26 g/mol) and altered electronic properties due to sulfur .

3-(Pyridin-4-yl)propan-1-amine (C₈H₁₂N₂)

Aryl Group Modifications

N-[[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl]propan-1-amine (C₁₅H₂₅NO₂)

- Structure : Features a branched alkoxy group on the phenyl ring.

1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine (C₁₆H₁₈FN)

Amine Chain Variations

3-(Azetidin-1-yl)propan-1-amine (C₆H₁₄N₂)

- Synthesis : Generated via acid-catalyzed azetidine ring-opening.

- Applications: Used as a building block for aminopropylation in medicinal chemistry .

3-(1H-Imidazole-1-yl)propan-1-amine (C₆H₁₁N₃)

Comparative Data Table

Research Implications and Gaps

- Synthetic Routes : The target compound’s synthesis pathway remains undocumented, though similar propan-1-amine derivatives are synthesized via nucleophilic substitution or reductive amination .

- Safety Profile : Propan-1-amine derivatives often require careful handling (e.g., PPE, ventilation) due to toxicity risks .

Biological Activity

3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a furan ring and a methoxyphenyl group attached to a propan-1-amine backbone. Its synthesis typically involves several steps:

- Formation of the Furan Ring : Synthesized through cyclization of 1,4-dicarbonyl compounds.

- Attachment of the Methoxyphenyl Group : Introduced via Friedel-Crafts alkylation.

- Formation of the Propan-1-amine Backbone : Achieved through reductive amination with ammonia or an amine source.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Several studies have highlighted its antimicrobial effects against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 64 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Staphylococcus aureus | 15 µg/mL |

These findings suggest that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to cell death.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It is believed to modulate inflammatory pathways, potentially influencing cytokine production and immune responses. This could make it a candidate for treating inflammatory diseases.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial metabolism or inflammatory processes.

- Receptor Modulation : It could bind to receptors that regulate immune responses, altering their activity.

- Pathway Influence : Potential involvement in signaling pathways such as MAPK/ERK or PI3K/Akt, which are crucial for cellular responses to stress and inflammation.

Case Studies

Recent studies have provided insights into the practical applications of this compound:

- Study on Antimicrobial Activity : A study evaluated the efficacy of various derivatives, including this compound, against common bacterial strains. Results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, supporting its potential as an antibacterial agent .

- Inflammation Model Testing : In vitro tests demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophage cultures, suggesting its utility in treating conditions characterized by chronic inflammation .

Comparison with Similar Compounds

To understand its unique properties, comparisons with similar compounds are essential:

| Compound | Key Difference | Biological Activity |

|---|---|---|

| 3-(Furan-2-yl)-3-phenylpropan-1-amine | Lacks methoxy group | Lower reactivity |

| 3-(Thiophen-2-yl)-3-(2-methoxyphenyl)propan-1-amine | Contains thiophene instead of furan | Altered chemical properties |

| 3-(Furan-2-yl)-3-(4-methoxyphenyl)propan-1-amine | Different methoxy position | Varies in target interactions |

The presence of both the furan ring and methoxyphenyl group in this compound contributes to its distinct biological profile.

Q & A

Q. What are the established synthetic routes for 3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine, and how are intermediates purified?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example:

- Step 1: Reacting 2-methoxyphenylmagnesium bromide with a furan-derived aldehyde to form a secondary alcohol intermediate.

- Step 2: Converting the alcohol to an amine via reductive amination (e.g., using sodium cyanoborohydride and ammonia).

- Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is commonly used to isolate intermediates and the final product .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

Key methods include:

- NMR Spectroscopy: H and C NMR to verify substituent positions (e.g., furan’s α/β protons at δ 6.2–7.4 ppm, methoxy group at δ ~3.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS): To confirm molecular formula (e.g., expected [M+H] for CHNO: 238.1238).

- HPLC: Purity assessment (>95%) using a C18 column and UV detection at 254 nm .

Q. How is the biological activity of this compound evaluated in preliminary research?

- In vitro assays: Receptor binding studies (e.g., serotonin/dopamine receptors) using radioligand displacement assays .

- Cell viability tests: MTT assays on cancer cell lines (e.g., IC determination) .

- In vivo models: Acute toxicity studies in rodents (OECD Guideline 423) to assess safety margins .

Advanced Research Questions

Q. How can researchers resolve contradictory data in chromatographic analysis of this compound?

Discrepancies in retention times or peak areas (e.g., due to isomerism or impurities) can be addressed by:

- Method optimization: Adjusting mobile phase pH or gradient (e.g., adding 0.1% formic acid to improve peak symmetry) .

- Cross-validation: Comparing results from LC-MS and GC-MS to confirm identity .

- Statistical analysis: Using ANOVA to evaluate batch-to-batch variability (Table 1).

Table 1: Example of Retention Time Variability Across Batches

| Batch | Retention Time (min) | Relative Standard Deviation (%) |

|---|---|---|

| 1 | 12.3 | 1.2 |

| 2 | 12.5 | 1.5 |

| 3 | 12.1 | 0.9 |

Q. What experimental design strategies optimize synthetic yield while minimizing by-products?

- Design of Experiments (DOE): Use a factorial design to test variables (temperature, catalyst loading, solvent ratio). For example:

- Factor A: Reaction temperature (60°C vs. 80°C).

- Factor B: Catalyst (Pd/C vs. Raney Ni).

- Response Surface Methodology (RSM): Model interactions between factors to predict optimal conditions (e.g., 75°C, 5 mol% Pd/C, ethanol/water 4:1) .

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced efficacy?

- Computational modeling: Docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., monoamine transporters) .

- Substituent effects: Introducing electron-withdrawing groups (e.g., -CF) on the phenyl ring to improve metabolic stability .

- Pharmacophore mapping: Identify critical moieties (e.g., amine group for receptor interaction, furan for π-stacking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.